molecular formula C50H108N2O4S B14450028 Bis(N-methyl-N,N-dioctyloctan-1-aminium) sulfate CAS No. 76841-73-1

Bis(N-methyl-N,N-dioctyloctan-1-aminium) sulfate

Cat. No.: B14450028
CAS No.: 76841-73-1
M. Wt: 833.5 g/mol
InChI Key: QYQXCUGHLJZLMP-UHFFFAOYSA-L
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Description

Bis(N-methyl-N,N-dioctyloctan-1-aminium) sulfate is a quaternary ammonium compound known for its surfactant properties. It is used in various industrial and laboratory applications due to its ability to alter surface tension and interact with different chemical species.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(N-methyl-N,N-dioctyloctan-1-aminium) sulfate typically involves the reaction of N-methyl-N,N-dioctyloctan-1-aminium chloride with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the sulfate salt. The process involves:

  • Dissolving N-methyl-N,N-dioctyloctan-1-aminium chloride in an appropriate solvent.
  • Adding sulfuric acid slowly while maintaining the temperature to avoid decomposition.
  • Stirring the mixture until the reaction is complete.
  • Isolating the product by filtration and washing with a suitable solvent to remove impurities.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Bis(N-methyl-N,N-dioctyloctan-1-aminium) sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form lower oxidation state products.

    Substitution: The sulfate group can be substituted with other anions in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide and ammonium salts facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various ammonium salts.

Scientific Research Applications

Bis(N-methyl-N,N-dioctyloctan-1-aminium) sulfate is utilized in several scientific research fields:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between aqueous and organic phases.

    Biology: The compound is employed in cell lysis buffers and as a surfactant in various biological assays.

    Industry: It is used in the formulation of detergents, emulsifiers, and antistatic agents.

Mechanism of Action

The mechanism of action of Bis(N-methyl-N,N-dioctyloctan-1-aminium) sulfate involves its interaction with cell membranes and other biological structures. The compound disrupts lipid bilayers, leading to cell lysis. It also acts as a surfactant, reducing surface tension and facilitating the mixing of hydrophobic and hydrophilic substances.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N,N-dioctyloctan-1-aminium chloride
  • N-Methyl-N,N-dioctyloctan-1-aminium bromide
  • Trioctylmethylammonium bromide

Uniqueness

Bis(N-methyl-N,N-dioctyloctan-1-aminium) sulfate is unique due to its sulfate anion, which imparts distinct properties compared to its chloride and bromide counterparts. The sulfate group enhances its solubility in water and its effectiveness as a surfactant.

Properties

76841-73-1

Molecular Formula

C50H108N2O4S

Molecular Weight

833.5 g/mol

IUPAC Name

methyl(trioctyl)azanium;sulfate

InChI

InChI=1S/2C25H54N.H2O4S/c2*1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;1-5(2,3)4/h2*5-25H2,1-4H3;(H2,1,2,3,4)/q2*+1;/p-2

InChI Key

QYQXCUGHLJZLMP-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[O-]S(=O)(=O)[O-]

Origin of Product

United States

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